

initial efficacy studies of Metyltetraprole on ascomycetes

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Efficacy of Metyltetraprole Against Ascomycetes

Introduction

Metyltetraprole is a novel fungicide developed by Sumitomo Chemical, classified within the Fungicide Resistance Action Committee (FRAC) Group 11A.[1] It functions as a Quinone outside Inhibitor (QoI), targeting the mitochondrial respiration of fungal pathogens.[1][2] A key innovation in its design is its potent efficacy against a broad spectrum of ascomycete fungi, including strains that have developed resistance to conventional QoI fungicides (FRAC Group 11).[3][4] This is attributed to its unique tetrazolinone moiety, which overcomes the common G143A mutation in the cytochrome b gene that confers resistance to older strobilurins.[1][4] This whitepaper provides a detailed overview of the initial efficacy studies, experimental protocols, and the mode of action of Metyltetraprole.

Mechanism of Action

MetyItetraprole targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain.[3][5] By binding to the Qo (Quinone outside) site of cytochrome b, it blocks the transfer of electrons, thereby inhibiting ATP synthesis and halting fungal respiration. [1]

The primary challenge for traditional QoI fungicides has been the emergence of resistant fungal strains, predominantly due to a single point mutation substituting glycine with alanine at position 143 (G143A) of the cytochrome b protein.[1] This substitution creates steric hindrance



that prevents older, bulkier QoI fungicides from binding effectively. **MetyItetraprole**'s design features a more compact tetrazolinone pharmacophore. This smaller structure is thought to maintain its binding mode without a steric clash, even in the presence of the alanine residue, thus retaining its high efficacy against these G143A-harboring resistant strains.[1][4]

Data Presentation: Quantitative Efficacy

The intrinsic antifungal activity of **Metyltetraprole** has been quantified against a wide range of ascomycete plant pathogens. The following tables summarize the key efficacy data from initial in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of **Metyltetraprole** Against Various Ascomycete Plant Pathogens

Fungal Species	Common Disease	EC ₅₀ (mg L ⁻¹)
Zymoseptoria tritici	Septoria Leaf Blotch of Wheat	0.0022
Pyrenophora teres	Net Blotch of Barley	0.0048
Ramularia collo-cygni	Ramularia Leaf Spot of Barley	0.0020
Pyrenophora tritici-repentis	Tan Spot of Wheat	0.0097
Parastagonospora nodorum	Glume Blotch of Wheat	0.0033
Botrytis cinerea	Grey Mould	0.054
Colletotrichum graminicola	Anthracnose	0.015
Microdochium nivale	Snow Mould	0.011

Data sourced from Suemoto et al. (2019). The EC₅₀ values represent the effective concentration required to inhibit 50% of fungal growth.[5][6]

Table 2: Comparative Efficacy of **Metyltetraprole** Against QoI-Sensitive (Wild-Type) and QoI-Resistant (G143A) Strains



Fungal Species	Fungicide	Strain Type	Mean EC₅₀ (mg L ⁻¹)	Resistance Factor (RF) ¹
Zymoseptoria tritici	Metyltetraprole	Wild-Type (Qol-S)	0.00027	0.8
	Metyltetraprole	G143A Mutant (QoI-R)	0.00022	
	Azoxystrobin	Wild-Type (Qol- S)	-	>200
	Azoxystrobin	G143A Mutant (QoI-R)	-	
Pyrenophora teres	Metyltetraprole	Wild-Type (Qol- S)	-	~1
	Metyltetraprole	G143A Mutant (QoI-R)	-	
	Pyraclostrobin	Wild-Type (Qol- S)	-	240
	Pyraclostrobin	G143A Mutant (QoI-R)	-	

 1 Resistance Factor (RF) is calculated as (EC50 of resistant isolate) / (EC50 of sensitive isolate). An RF of 1 indicates no loss of efficacy. Data sourced from multiple studies.[1][6][7]

Table 3: In Vivo Efficacy of Metyltetraprole from Seedling Pot Tests on Wheat against Z. tritici

Application Rate (g ha⁻¹)	Efficacy (%)
120	100
40	100
13	95.1
4	38.5



Data from preventive application tests. Efficacy was evaluated based on the reduction in disease severity compared to an untreated control.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following protocols were employed in the initial evaluation of **Metyltetraprole**.

In Vitro Antifungal Activity: Microtiter Plate Method

This method is used for determining EC₅₀ values for fungi that can be cultured in liquid media.

- Fungal Inoculum Preparation: Conidia of Z. tritici or crushed mycelia of R. collo-cygni are harvested in distilled water.
- Inoculum Density Adjustment: The density of the fungal suspension is adjusted with an appropriate liquid medium to a final concentration of 1 × 10⁴ conidia or mycelial fragments per mL.[6]
- Fungicide Preparation: A stock solution of **Metyltetraprole** is prepared in dimethyl sulfoxide (DMSO). A 100-fold serial dilution series is then created.[6]
- Assay Plate Setup: 99 μL of the prepared fungal inoculum is added to each well of a 96-well microtiter plate. 1 μL of each fungicide dilution is then added to the wells.[5] Final test concentrations typically range from 0.0001 to 3 mg L⁻¹.[5]
- Incubation: Plates are incubated under conditions specific to the pathogen (e.g., specific temperature and light cycles).[6]
- Growth Measurement: Fungal growth is quantified by measuring the optical density (OD) at a
 wavelength of 600 nm using a microplate reader.[5][6]
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response data using probit analysis.[5]

In Vitro Antifungal Activity: Agar Plate Method

This method is suitable for fungi evaluated based on mycelial growth.



- Media Preparation: An appropriate agar medium (e.g., Potato Dextrose Agar) is amended with a series of Metyltetraprole concentrations (e.g., 0.0001 to 3 mg L⁻¹).[6]
- Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each fungicide-amended agar plate.
- Incubation: Plates are incubated at a suitable temperature until the mycelial growth in the untreated control plate reaches a specific diameter.
- Measurement: The radial length of the mycelium is measured at designated time points.[6]
- Data Analysis: EC₅₀ values are calculated based on the inhibition of radial growth compared to the untreated control.[6]

In Vivo Efficacy: Seedling Pot Test

This protocol assesses the fungicide's performance under more realistic conditions on a host plant.

- Plant Cultivation: Wheat or barley seedlings are grown in pots in a controlled growth room (e.g., 15°C, 14-hour day length).[8]
- Fungicide Application: **Metyltetraprole** is applied to the seedlings at various rates (e.g., 4 to 120 g a.i. ha⁻¹). Applications can be:
 - Preventive: Applied before the plant is inoculated with the pathogen.
 - Curative: Applied after inoculation, once infection has occurred.[1]
- Pathogen Inoculation: Plants are inoculated with a conidial suspension of the target pathogen, such as Z. tritici.
- Incubation: The inoculated plants are kept in a high-humidity environment for a period to allow for infection and disease development.
- Disease Assessment: Disease severity is visually assessed as the percentage of leaf area covered by lesions.



Efficacy Calculation: Efficacy is calculated using the formula: Efficacy (%) = 100 × [1 - (Infected leaf area of treated plant / Infected leaf area of untreated control)].[8]

Mandatory Visualizations Signaling Pathway Diagram```dot

// Fungicides **MetyItetraprole** [label="**MetyItetraprole**", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Strobilurin [label="Conventional Qol\n(e.g., Pyraclostrobin)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

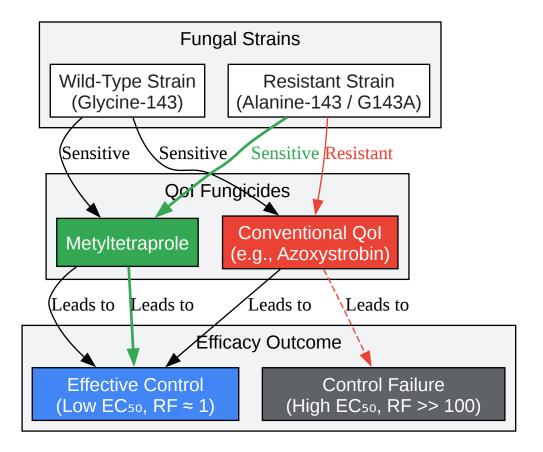
// Resistance Mutation G143A [label="G143A Mutation\n(Steric Hindrance)", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFF"];

// Interactions **MetyItetraprole** -> Qo_site [label="BLOCKS", color="#34A853", fontcolor="#34A853", arrowhead=tee]; Strobilurin -> Qo_site [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; G143A -> Strobilurin [label="Prevents Binding", color="#EA4335", style=dashed, arrowhead=normal, dir=back]; }

Caption: Workflow for the in vitro microtiter plate antifungal assay.

Logical Relationship Diagram





Click to download full resolution via product page

Caption: Efficacy relationships between QoI fungicides and fungal strains.

Conclusion

The initial efficacy studies of **MetyItetraprole** demonstrate its potent, broad-spectrum activity against a wide range of ascomycete pathogens. [6][8]Its most significant attribute is the ability to effectively control fungal strains that have developed resistance to other QoI fungicides via the G143A mutation. [7]The quantitative data show comparable EC₅₀ values against both wild-type and resistant isolates, resulting in resistance factors close to 1. [6]This makes **MetyItetraprole** a critical tool for modern disease management, offering a solution for growers facing challenges with fungicide-resistant pathogens and providing a new option for effective resistance management strategies in major crops.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Metyltetraprole (Ref: S-2367) [sitem.herts.ac.uk]
- 3. Metyltetraprole, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The introduction of Metyltetraprole_Chemicalbook [chemicalbook.com]
- 5. Metyltetraprole, a novel putative complex III inhibitor, targets known QoI-resistant strains of Zymoseptoria tritici and Pyrenophora teres PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [initial efficacy studies of Metyltetraprole on ascomycetes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594959#initial-efficacy-studies-of-metyltetraproleon-ascomycetes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com